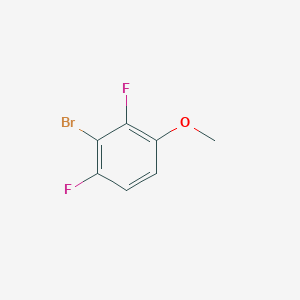

2-Bromo-1,3-difluoro-4-methoxybenzene

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

2-Bromo-1,3-difluoro-4-methoxybenzene is a halogenated aromatic compound that contains bromine, fluorine, and a methoxy group attached to a benzene ring. This compound is not directly mentioned in the provided papers, but its structure and properties can be inferred from related compounds discussed in the literature.

Synthesis Analysis

The synthesis of halogenated methoxybenzenes, such as 2-Bromo-1,3-difluoro-4-methoxybenzene, can be approached through methods similar to those described for other halogenated benzenes. For instance, the synthesis of 1-bromo-2,4-difluorobenzene was achieved through the Schiemann reaction and subsequent bromination, yielding a high purity product . This suggests that a similar approach could be used for synthesizing 2-Bromo-1,3-difluoro-4-methoxybenzene, starting from an appropriate diamine precursor and then introducing the methoxy group at the right stage.

Molecular Structure Analysis

The molecular structure of halogenated methoxybenzenes can be complex due to the presence of multiple substituents that influence the overall geometry of the molecule. For example, the structure of 2-amino-4-(4-bromophenyl)-6-methoxy-4H-benzo[h]chromene-3-carbonitrile was determined to have a nearly coplanar fused-ring system with the bromobenzene ring almost perpendicular to it . This indicates that the presence of halogens and methoxy groups can significantly affect the molecular conformation of such compounds.

Chemical Reactions Analysis

Halogenated methoxybenzenes participate in various chemical reactions. The radical bromination of 4-methoxy-1,2-dimethylbenzene, for example, leads to the formation of 1-(dibromomethyl)-4-methoxy-2-methylbenzene, demonstrating the reactivity of the methoxybenzene ring towards halogenation . This reactivity could be relevant when considering the chemical behavior of 2-Bromo-1,3-difluoro-4-methoxybenzene in synthetic applications.

Physical and Chemical Properties Analysis

The physical and chemical properties of 2-Bromo-1,3-difluoro-4-methoxybenzene can be deduced from related compounds. The presence of halogens is known to influence the density, boiling point, and solubility of aromatic compounds. For instance, the study of bromochloromethoxybenzenes in the marine troposphere suggests that these compounds have distinct patterns of concentration profiles, indicating their stability and persistence in the environment . The electronic effects of the bromo- and methoxy substituents also impact the chemical reactivity, as seen in the electrophilic bromination of methoxy-substituted benzylidenefluorenes .

科学的研究の応用

Organic Synthesis and Molecular Interactions

Synthesis of Complex Molecules

The compound is used in the preparation of sterically protected diphosphene and fluorenylidenephosphine, showcasing its role in synthesizing compounds with low-coordinate phosphorus atoms. These molecules are of interest for their unique electronic properties, as indicated by their UV–vis spectra and 31P NMR chemical shifts (Toyota et al., 2003).

Liquid Crystal Synthesis

It acts as a precursor in the synthesis of chiral liquid crystals, which are used in displays and optical devices. The synthesis process involves reactions with Grignard reagents, leading to the production of β-C-aryl glycosides, further demonstrating the versatility of this compound in creating materials with specific optical properties (Bertini et al., 2003).

Molecular Structure Studies

Research on molecules like the title compound provides insights into the effects of substituents on molecular geometry and interactions. For instance, studies on related bromo-methoxyphenyl compounds have explored their crystal structures and hydrogen bonding, contributing to our understanding of molecular packing and interactions (Fun et al., 2011).

Electrochemical Applications

The compound is investigated for its potential in electrochemical reactions, such as the selective radical cyclisation of propargyl bromoethers to tetrahydrofuran derivatives. This showcases its role in synthesizing cyclic organic compounds which are valuable in various chemical industries (Esteves et al., 2007).

Materials Science and Advanced Applications

- Polymer Solar Cells: In the realm of materials science, derivatives of this compound are explored for their applications in polymer solar cells. For example, modifications on phenyl-C61-butyric acid methyl ester (a fullerene derivative) have shown that incorporating methoxybenzene groups can alter the photovoltaic performance, suggesting the potential of such derivatives in improving energy conversion efficiency (Jin et al., 2016).

作用機序

Mode of Action

It’s known that halogenated aromatic compounds can participate in halogen bonding and other interactions with biological targets, which can lead to changes in the target’s function .

Pharmacokinetics

The compound’s physicochemical properties suggest it may have high gi absorption and could be bbb permeant . These properties could impact its bioavailability.

Action Environment

Environmental factors can influence the action, efficacy, and stability of 2-Bromo-1,3-difluoro-4-methoxybenzene . For instance, factors such as pH, temperature, and the presence of other molecules can affect the compound’s stability and its interactions with targets.

特性

IUPAC Name |

2-bromo-1,3-difluoro-4-methoxybenzene |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5BrF2O/c1-11-5-3-2-4(9)6(8)7(5)10/h2-3H,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QNFOZBRZMUNYGW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C(=C(C=C1)F)Br)F |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5BrF2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

223.01 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Bromo-1,3-difluoro-4-methoxybenzene | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-(isopropylsulfonyl)-N-(2-methylbenzo[d]thiazol-6-yl)benzamide](/img/structure/B2528408.png)

![2-[5-(3-chloro-4-methoxyphenyl)-4,6-dioxo-4,5,6,6a-tetrahydropyrrolo[3,4-d][1,2,3]triazol-1(3aH)-yl]-N-(3,4-dimethoxyphenyl)acetamide](/img/structure/B2528412.png)

![(2E)-3-{3-[(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)methyl]-4-methoxyphenyl}prop-2-enoic acid](/img/structure/B2528414.png)

![(E)-{[4-(benzyloxy)phenyl]methylidene}amino 4-methylbenzoate](/img/structure/B2528415.png)

![2-(3-chlorobenzyl)-8-(4-methoxyphenyl)-7,8-dihydroimidazo[2,1-c][1,2,4]triazine-3,4(2H,6H)-dione](/img/structure/B2528417.png)

![Ethyl 2-cyano-4-(4-methylphenyl)-2-[2-(4-methylphenyl)-2-oxoethyl]-4-oxobutanoate](/img/structure/B2528422.png)

![2-(9,10-dioxo-9,10-dihydro-2-anthracenyl)acetaldehyde N-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-N-methylhydrazone](/img/structure/B2528429.png)